(S)-Fmoc-3-methyl-piperidine-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the Fmoc protecting group to a 3-methyl-piperidine-3-carboxylic acid molecule. This could be achieved through a reaction with Fmoc-Cl (Fmoc-chloride) or Fmoc-OSu (Fmoc-N-hydroxysuccinimide) in the presence of a base .Molecular Structure Analysis
The molecular structure would consist of a piperidine ring (a six-membered ring with one nitrogen atom), with a methyl group and a carboxylic acid group attached to the third carbon atom. The Fmoc group would also be attached to the nitrogen atom of the piperidine ring .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this molecule could participate in typical acid-base reactions. The carboxylic acid could donate a proton (H+) to a base, forming a carboxylate anion .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the Fmoc protecting group. Generally, carboxylic acids are polar and can form hydrogen bonds, which could influence its solubility and boiling/melting points .Mechanism of Action
Target of Action
The primary targets of (S)-Fmoc-3-methyl-piperidine-3-carboxylic acid are currently unknown. This compound is a derivative of piperidine, a heterocyclic organic compound .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its potential as a therapeutic agent .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and humidity can affect the aging and degradation of compounds . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(20(24)25)11-6-12-23(14-22)21(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-14H2,1H3,(H,24,25)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANBTYVNWVGYFU-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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